molecular formula C5H9ClN2O B1526136 3-Aminooxolane-3-carbonitrile hydrochloride CAS No. 1354963-38-4

3-Aminooxolane-3-carbonitrile hydrochloride

Cat. No. B1526136
M. Wt: 148.59 g/mol
InChI Key: LFBWJLGGOLNTAT-UHFFFAOYSA-N
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Description

3-Aminooxolane-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H9ClN2O . It has a molecular weight of 148.59 . The compound is usually available in powder form .

Physical and Chemical Properties The compound is typically stored at temperatures below -10°C .

Scientific Research Applications

Novel Synthesis Methods

Research has focused on the synthesis of various derivatives using 3-aminooxolane-3-carbonitrile hydrochloride or similar compounds as intermediates. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives demonstrated antibacterial activity, highlighting a potential route for developing new antimicrobial agents (Rostamizadeh et al., 2013). Additionally, the creation of 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles from alpha-aminonitriles and enones presents a novel pathway for the synthesis of compounds with potential pharmacological uses (Bergner et al., 2009).

Antimicrobial and Antioxidant Properties

The study of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives synthesized from aminonitriles reveals insights into their reactivity and antimicrobial potential (Elkholy & Morsy, 2006). Another study on the binding properties of a pyranochromene derivative to DNA, which showed good antioxidant activity and cytotoxicity against leukemia cells, suggests the versatility of aminonitrile derivatives in medicinal chemistry (Farajzadeh Dehkordi et al., 2015).

Advanced Material Applications

The development of carbon dots functionalized with polyhedral oligomeric silsesquioxane for cell imaging demonstrates the application of aminonitrile derivatives in nanotechnology and materials science, offering promising tools for biomedical imaging (Wang et al., 2015). Moreover, the utilization of chromeno-carbonitriles as corrosion inhibitors for mild steel in acidic solutions, as explored through electrochemical and surface studies, showcases the potential of aminonitrile derivatives in industrial applications, particularly in corrosion protection (Quadri et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-aminooxolane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c6-3-5(7)1-2-8-4-5;/h1-2,4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBWJLGGOLNTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminooxolane-3-carbonitrile hydrochloride

CAS RN

1354963-38-4
Record name 3-aminooxolane-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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